molecular formula C6H2Br4O B1293818 2,4,4,6-Tetrabromocyclohexa-2,5-dienone CAS No. 20244-61-5

2,4,4,6-Tetrabromocyclohexa-2,5-dienone

Cat. No. B1293818
CAS RN: 20244-61-5
M. Wt: 409.69 g/mol
InChI Key: NJQJGRGGIUNVAB-UHFFFAOYSA-N
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Description

2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) is a chemical compound that has been studied for its utility in organic synthesis, particularly in the selective bromination of polyenes. TBCO is known to generate bromonium ions when reacted with polyenes, leading to brominated products under mild conditions . This compound is part of a broader class of cyclohexadienones, which have been explored for various reactions including nitration and conformational studies .

Synthesis Analysis

The synthesis of related nitrocyclohexadienones has been reported to be challenging due to solvent systems and reaction conditions. However, modifications to the solvent system and optimization of reaction conditions at 0°C have been successful in overcoming these difficulties . Although this paper does not directly discuss TBCO, it provides insight into the synthesis challenges and solutions for similar compounds, which could be applicable to TBCO.

Molecular Structure Analysis

Conformational studies on cyclohexadiene derivatives have been conducted to understand their crystal and molecular structures. For example, derivatives such as 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene have been crystallized and analyzed, revealing details about bond lengths and deviations from planarity due to substituent effects . These findings are relevant to understanding the structural aspects of TBCO, as they provide a basis for comparing the effects of different substituents on the cyclohexadiene core.

Chemical Reactions Analysis

TBCO has been specifically studied for its role in the selective bromination of polyenes. The compound has demonstrated the ability to facilitate the formation of brominated products, suggesting a mechanism involving the liberation of bromonium ions . Additionally, the mechanism of nitration by a related compound, 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone, involves a radical process, which could offer insights into the reactivity of TBCO .

Physical and Chemical Properties Analysis

While the provided papers do not directly detail the physical and chemical properties of TBCO, the studies on related compounds and their reactions can indirectly inform us about TBCO's properties. For instance, the need for optimized reaction conditions and solvent systems for synthesis , and the ability to react with polyenes under mild conditions , suggest that TBCO is a reactive compound that can be handled under controlled conditions. The molecular structure analysis of similar compounds also provides clues about the potential reactivity and stability of TBCO .

Scientific Research Applications

Application 1: Deoxygenation of Sulfoxides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is used as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides .
  • Methods of Application : While the exact experimental procedures are not provided, the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone as a catalyst in the reaction .
  • Results or Outcomes : The result of this application is the conversion of sulfoxides to sulfides .

Application 2: Conversion of Alcohols to Azides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is used as a reagent for the conversion of alcohols to azides .
  • Methods of Application : The exact experimental procedures are not provided, but the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone as a reagent in the reaction .
  • Results or Outcomes : The result of this application is the conversion of alcohols to azides .

Application 3: Nucleophilic Substitution of Bromine for Hydroxyl in Alcohols

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone, in the presence of triphenylphosphine, is used as a regiospecific and stereoselective reagent for the nucleophilic substitution of bromine for hydroxyl in alcohols .
  • Methods of Application : The exact experimental procedures are not provided, but the general process involves using a 2,4,4,6-tetrabromocyclohexa-2,5-dienone-triphenylphosphine complex for the first time in the nucleophilic substitution of bromine for hydroxyl in alcohols .
  • Results or Outcomes : The result of this application is the substitution of bromine for hydroxyl in alcohols .

Application 4: Formation of Solid Charge-Transfer Molecular Complexes

  • Scientific Field : Physical Chemistry
  • Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone forms solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine .
  • Methods of Application : The exact experimental procedures are not provided, but the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone to form solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine .
  • Results or Outcomes : The result of this application is the formation of solid charge-transfer molecular complexes .

Safety And Hazards

TBCO is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate protective equipment and stored properly to ensure safety .

Future Directions

TBCO has wide applications in synthetic organic chemistry . It has been used in the preparation of linear poly(phenyleneoxides), direct monobromination of imidazoles and N-methylindoles, regioselective monobromination of aromatic amines to form 4-bromoanilines in high yields, and more . Its future directions could include further exploration of its applications in various chemical reactions and synthesis processes .

properties

IUPAC Name

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJGRGGIUNVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174089
Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Molecular Weight

409.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,6-Tetrabromocyclohexa-2,5-dienone

CAS RN

20244-61-5
Record name 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
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Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Record name 20244-61-5
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Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Record name 2,4,4,6-tetrabromocyclohexa-2,5-dienone
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Record name 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
230
Citations
T Kato, I Ichinose - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) liberates bromonium ion when treated with polyenes to form brominated products. The results of the reaction of TBCO with simple …
Number of citations: 4 pubs.rsc.org
A Khajeh-Kolaki, B Mokhtari - Journal of Sulfur Chemistry, 2016 - Taylor & Francis
In this study, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TABCO) was prepared and used successfully as a stable phosphine-free reagent for the conversion of alcohols into alkyl …
Number of citations: 2 www.tandfonline.com
ED Matveeva, TA Podrugina, NS Zefirov - Mendeleev communications, 1998 - pubs.rsc.org
2,4,4,6-Tetrabromocyclohexa-2,5-dienone in the presence of triphenylphosphine as a regiospecific and stereoselective reagent for Page 1 Mendeleev Communications Electronic Version, Issue 1 …
Number of citations: 8 pubs.rsc.org
ED Matveeva, TA Podrugina… - Mendeleev …, 2003 - pubs.rsc.org
2,4,4,6-Tetrabromocyclohexa-2,5-dienone in the presence of triphenylphosphine as a specific reagent for nucleophilic substitutio Page 1 Mendeleev Communications Electronic Version …
Number of citations: 2 pubs.rsc.org
L Lopez, V Calò, R Aurora - Journal of photochemistry, 1986 - Elsevier
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCHD) sensitizes the photo-oxygenation of dioxenes and 2,3,5,6-tetraphenyl-p-dioxin by electron transfer to yield ethane-1,2-diol …
Number of citations: 3 www.sciencedirect.com
MK Rasheed, WF AL-Hiti, SM Rabei - Journal of Applicable …, 2015 - researchgate.net
This study includes synthesis and characterization of new derivatives of 1, 3-Oxazine-6-one, 1, 3-Oxazine-6, 6-dione and N-Bromo amines, via Schiff's bases reactions through one step …
Number of citations: 4 www.researchgate.net
VN Zontova, VM Rzheznlkov, KK Pivnitsky - Steroids, 1975 - Elsevier
Bromination of estradiol-17β by 2,4,4,6-tetrabromocyclohexa-2,5-dienone gives 2- and lt-bromoestradiols in good yields. There are many papers on the synthesis of 2- and 4-…
Number of citations: 12 www.sciencedirect.com
TL Ho, TW Hall, CM Wong - Synthesis, 1974 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 15 www.thieme-connect.com
WF AL-Hiti, SA Abdalgabar - … of University of Anbar for Pure …, 2018 - search.ebscohost.com
This study includes synthesis and characterization of new derivatives of 3-(2-(6-oxo-1, 3-thiazinan-3-yl)-R)-1, 3-oxazepane-4, 7-dione and N-Bromo amines 1, 3-oxazepane-4, 7-dione …
Number of citations: 3 search.ebscohost.com
T Kato, M Mochizuki, T Hirano, S Fujiwara… - Journal of the Chemical …, 1984 - pubs.rsc.org
Reaction of polyenes (4a, b) with 2,4,4,6-tetrabromocyclohexa-2,5-dienone at –20 C in the presence of MeCN and subsequent quenching with water gives monocyclic amides (8a, b) …
Number of citations: 13 pubs.rsc.org

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